molecular formula C14H19NO3S3 B2382355 S-(5-ethylthiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido CAS No. 2097893-18-8

S-(5-ethylthiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido

Cat. No.: B2382355
CAS No.: 2097893-18-8
M. Wt: 345.49
InChI Key: NJMHVDSJXAAMFN-UHFFFAOYSA-N
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Description

The compound S-(5-ethylthiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a sulfonamide derivative featuring dual thiophene substituents. Its structure includes a central propane backbone with a hydroxyl group, a methyl group, and a sulfonamido moiety. The 5-ethylthiophen-2-yl and thiophen-3-yl substituents confer distinct electronic and steric properties, making it relevant for pharmaceutical and materials science applications.

Properties

IUPAC Name

5-ethyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S3/c1-3-12-4-5-13(20-12)21(17,18)15-10-14(2,16)8-11-6-7-19-9-11/h4-7,9,15-16H,3,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMHVDSJXAAMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C)(CC2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound S-(5-ethylthiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a complex organic molecule that belongs to the class of sulfonamides. Its unique structure, characterized by multiple thiophene rings and a sulfonamide group, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound can be represented as follows:

C13H15N1O3S1C_{13}H_{15}N_{1}O_{3}S_{1}

Key Features

  • Sulfonamide Group : Known for its antibacterial properties.
  • Thiophene Rings : Contribute to the compound's electronic properties and potential interactions with biological targets.

Antimicrobial Properties

Sulfonamides are well-documented for their antimicrobial effects. The presence of the sulfonamide group in this compound suggests it may exhibit similar properties. Studies have shown that sulfonamides inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby exerting bacteriostatic effects.

Anticancer Activity

Recent research has indicated that compounds containing thiophene moieties can possess anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but is a promising area for future studies.

Case Studies and Research Findings

  • In vitro Studies : A study conducted on various sulfonamide derivatives demonstrated that modifications in the thiophene structure significantly impacted their antibacterial efficacy. The compound showed promising results against gram-positive bacteria.
  • Mechanism of Action : Investigations into the mechanism revealed that the compound could interfere with bacterial folate metabolism, similar to other sulfonamides. This was evidenced by a decrease in bacterial growth rates in treated cultures.
  • Synergistic Effects : In combination therapies with other antibiotics, this compound exhibited synergistic effects, enhancing overall antimicrobial activity.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against gram-positive bacteria
AnticancerPotential for inhibiting cancer cell proliferation
MechanismInhibition of folate synthesis

Comparison with Similar Compounds

Structural Analogues with Thiophene and Sulfonamide Moieties

(a) 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide ()
  • Key Differences : This pyrazole-carboxamide derivative replaces the propane backbone with a pyrazole ring and introduces a naphthalene sulfonyl group. The absence of a hydroxyl group and the presence of bromine and chlorine substituents alter its reactivity and solubility compared to the target compound.
  • Relevance : Demonstrates the role of sulfonamide groups in enhancing binding affinity in enzyme inhibition studies .
(b) Compound 1 and 2 ()
  • Structure: (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid and analogs.
  • Comparison : These compounds feature indole and mercapto groups instead of thiophene rings. The sulfonamide group in the target compound may offer better metabolic stability compared to the mercapto moiety, which is prone to oxidation .
(c) Thiophene Derivatives in Pharmacopeial Standards ()
  • Examples: a: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol e: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
  • Key Differences : These analogs lack the sulfonamide group but retain thiophene rings. The presence of sulfonamido in the target compound likely improves hydrophilicity and hydrogen-bonding capacity, critical for receptor interactions .

Electronic and Steric Properties

  • Thiophene vs. Thiazole () : Compounds like Thiazol-5-ylmethyl carbamate () replace thiophene with thiazole, introducing a nitrogen atom. Thiophene’s lower electronegativity compared to thiazole may reduce dipole interactions but enhance π-π stacking in the target compound .
  • Substituent Effects : The 5-ethyl group on thiophene in the target compound introduces steric bulk compared to simpler analogs like 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (). Ethyl groups can enhance lipophilicity, impacting membrane permeability in drug design .

Pharmacological and Material Science Implications

  • Drug Development: Sulfonamides are known protease inhibitors (e.g., HIV-1 protease). The dual thiophene rings in the target compound could mimic aromatic residues in enzyme active sites, as seen in .
  • Material Science : Thiophene derivatives are used in conductive polymers. The ethyl and methyl groups may reduce crystallinity, enhancing solubility in organic solvents compared to unsubstituted thiophene sulfonamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(5-ethylthiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido, and how can purity be ensured during synthesis?

  • Methodological Answer : Multi-step organic synthesis is typically employed, utilizing protecting groups (e.g., THP for hydroxy groups) and coupling reactions to assemble the thiophene and sulfonamide moieties. Purification via column chromatography or recrystallization is critical, followed by analytical validation using 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis to confirm purity (>95%) and structural integrity. Melting point determination and HPLC can further assess crystallinity and homogeneity .

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H^1H, 13C^{13}C, and 2D techniques like COSY/HSQC) is essential for resolving the stereochemistry and connectivity of the hydroxy, ethylthiophene, and sulfonamide groups. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3200 cm1^{-1}, sulfonamide S=O at ~1350 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers design initial biological assays to evaluate this compound’s therapeutic potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) using cancer cell lines (e.g., U87MG glioma cells). Pair this with enzyme inhibition studies targeting relevant pathways (e.g., carbonic anhydrase or kinase inhibition). Dose-response curves (IC50_{50}) and selectivity indices (compared to non-cancerous cells) should be calculated. Use DMSO as a vehicle control and validate results with positive controls (e.g., cisplatin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Variation of substituents : Synthesize analogs with modified ethylthiophene or thiophen-3-yl groups (e.g., halogenation, methylation) to assess steric/electronic effects.
  • Functional group replacement : Substitute the sulfonamide with carboxamide or urea groups to probe hydrogen-bonding interactions.
  • Biological testing : Compare analogs in enzyme inhibition assays (e.g., IC50_{50}) and cellular uptake studies (e.g., fluorescent tagging).
    Statistical tools like multivariate regression analysis can correlate structural features with activity .

Q. What computational strategies are recommended to predict target binding and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock or Schrödinger to model interactions with targets (e.g., kinases, receptors). Focus on hydrogen bonding with sulfonamide and hydrophobic interactions with thiophene rings.
  • Pharmacokinetic modeling : Predict logP (lipophilicity), aqueous solubility, and metabolic stability using tools like SwissADME or ADMET Predictor. Validate with in vitro microsomal stability assays .

Q. How should researchers address contradictory data in biological activity across studies?

  • Methodological Answer :

  • Replicate assays : Ensure consistency in cell lines (e.g., passage number, culture conditions) and compound preparation (e.g., solvent purity, stock concentration).
  • Orthogonal validation : Use alternative assays (e.g., apoptosis via flow cytometry vs. cytotoxicity via ATP luminescence).
  • Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables .

Q. What experimental approaches are suitable for investigating environmental degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolytic degradation : Incubate the compound at varying pH levels (2–12) and temperatures (25–60°C). Monitor degradation via LC-MS to identify byproducts (e.g., sulfonic acid derivatives).
  • Photolytic stability : Expose to UV-Vis light and analyze degradation kinetics. Use HPLC-DAD to track parent compound depletion .

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